![molecular formula C26H20BrN3OS B2485566 2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-63-7](/img/structure/B2485566.png)

2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

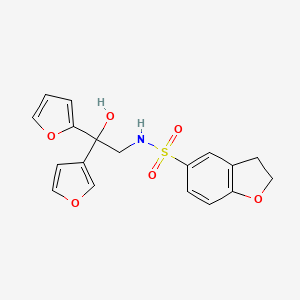

The compound of interest falls within a class of pyrrolopyrimidinones, which are known for their diverse biological activities and significance in medicinal chemistry. Such compounds, including variations like thienopyrimidinones, have been synthesized for their potential anti-inflammatory, antimicrobial, and anti-proliferative properties, among others.

Synthesis Analysis

The synthesis of related pyrrolopyrimidinones and thienopyrimidinones typically involves multi-step reactions starting from specific precursors like mercapto compounds and undergoing cyclocondensation with various aldehydes or ketones. This process is often followed by characterizations through analytical and spectral data to confirm the structure of the newly synthesized compounds (Ashalatha et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and computational methods such as DFT (density functional theory). These analyses provide detailed insights into the geometrical parameters, bond lengths, angles, and overall conformation of the molecules (Mu et al., 2015).

Scientific Research Applications

Pyrrolo[3,2-d]pyrimidines in Medicinal Chemistry

Pyrrolo[3,2-d]pyrimidine scaffolds are crucial in medicinal chemistry, exhibiting a wide range of biological activities. Their structure allows for the development of various derivatives with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The versatility of these compounds stems from their ability to interact with multiple biological targets, making them valuable in drug discovery and development processes (Parmar, Vala, & Patel, 2023).

Biological Importance and Synthetic Pathways

The synthesis of pyrrolo[3,2-d]pyrimidines and their derivatives often involves hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These synthetic pathways highlight the compound's relevance in creating lead molecules for pharmaceutical industries. The review by Parmar et al. (2023) covers synthetic methodologies employing these catalysts, demonstrating the compound's application in developing pharmacologically active molecules.

Structural Activity Relationship (SAR) Studies

SAR studies play a crucial role in optimizing the pharmacological profile of pyrrolo[3,2-d]pyrimidine derivatives. These studies help identify the most promising structures for further development as therapeutic agents. By understanding the relationship between the chemical structure of pyrrolo[3,2-d]pyrimidines and their biological activity, researchers can design more effective and selective drugs (Das et al., 2021).

Future Directions

The future directions for research on “2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20BrN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJSVORYFRZVLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)

![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)

![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)

![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)